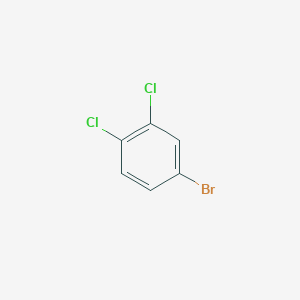

4-Bromo-1,2-dichlorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPZDVAZISWERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066353 | |

| Record name | Benzene, 4-bromo-1,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18282-59-2 | |

| Record name | 4-Bromo-1,2-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,2-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-bromo-1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-bromo-1,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-1,2-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE64D7GD53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Bromo-1,2-dichlorobenzene from o-Dichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-bromo-1,2-dichlorobenzene from o-dichlorobenzene, a key intermediate in the production of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as 3,4-dichlorobromobenzene, is a crucial building block in organic synthesis.[1][2] Its preparation typically involves the electrophilic aromatic substitution of o-dichlorobenzene with bromine. The regioselectivity of this reaction is of paramount importance, and various catalysts and reaction conditions have been explored to optimize the yield of the desired 4-bromo isomer. This guide focuses on the most common and effective methods for this transformation.

Reaction Mechanism and Regioselectivity

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically employed to polarize the bromine molecule, generating a more potent electrophile (Br⁺).[3][4] The electron-rich aromatic ring of o-dichlorobenzene then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the brominated product.

The directing effects of the two chlorine atoms on the benzene ring influence the regiochemical outcome of the bromination. Both chlorine atoms are ortho, para-directing deactivators. The bromine atom will preferentially add to the positions that are para to one chlorine atom and ortho to the other, leading to the formation of this compound as the major product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from o-dichlorobenzene based on various reported protocols.

| Parameter | Value | Catalyst | Reference |

| Molar Ratio (o-dichlorobenzene:catalyst:bromine) | 1:0.04-0.06:1.05-1.25 | Reduced Iron Powder | [1] |

| Molar Ratio (o-dichlorobenzene:catalyst:bromine) | 1:0.02:1.1 | Reduced Iron Powder | [1] |

| Reaction Temperature | 5-35 °C | Reduced Iron Powder | [1] |

| Reaction Temperature | 20-25 °C | Reduced Iron Powder | [1] |

| Reaction Time | 1-4 hours | Reduced Iron Powder | [1] |

| Reaction Time | 2 hours (post-addition) | Reduced Iron Powder | [1] |

| Yield | 98.5% (for 1-bromo-2,4-dichlorobenzene from m-dichlorobenzene) | Ferric Chloride | [5] |

Detailed Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. This protocol is a synthesis of best practices from multiple sources.

4.1. Materials and Equipment

-

Reactants:

-

o-Dichlorobenzene

-

Bromine

-

Reduced iron powder or anhydrous ferric chloride

-

-

Solvents and Reagents for Work-up:

-

Dichloromethane or chloroform for extraction

-

Water

-

Sodium hydroxide solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Equipment:

-

Four-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Mechanical stirrer

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

-

4.2. Experimental Procedure

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer, charge o-dichlorobenzene and the catalyst (reduced iron powder or anhydrous ferric chloride). The molar ratio of o-dichlorobenzene to catalyst should be approximately 1:0.04-0.06.[1]

-

Bromine Addition: With continuous stirring, slowly add bromine dropwise from the dropping funnel. The molar ratio of o-dichlorobenzene to bromine should be in the range of 1:1.05-1.25.[1] Maintain the reaction temperature between 5-35 °C using a water bath.[1]

-

Reaction Monitoring: After the addition of bromine is complete, continue to stir the reaction mixture for an additional 1-4 hours.[1] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into water.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or chloroform.[5]

-

Wash the organic layer with water, and then dry it over anhydrous magnesium sulfate or sodium sulfate.[5]

-

-

Purification:

-

Remove the solvent from the dried organic layer using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by distillation under reduced pressure.[5]

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from o-dichlorobenzene is a well-established process in organic chemistry. By carefully controlling the reaction conditions, particularly the choice of catalyst and temperature, high yields of the desired product can be achieved. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of this process, focusing on green chemistry principles such as catalyst recycling and minimizing solvent usage, remains an area of active interest.[6]

References

- 1. CN103922892A - Method for preparing 3,4-dichloro bromobenzene - Google Patents [patents.google.com]

- 2. This compound | C6H3BrCl2 | CID 29013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FeCl3-Catalyzed aminohalogenation of arylmethylenecyclopropanes and arylvinylidenecyclopropanes and corresponding mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucwv.edu [ucwv.edu]

- 5. 1-BROMO-2,4-DICHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Bromo-1,2-dichlorobenzene (CAS Number: 18282-59-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-Bromo-1,2-dichlorobenzene. The information is intended to support research and development activities, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.

Physicochemical and Safety Data

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2][3] It is a low melting solid or liquid at room temperature, appearing as a light yellow or white substance.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18282-59-2 | [5] |

| Molecular Formula | C₆H₃BrCl₂ | [5] |

| Molecular Weight | 225.90 g/mol | [5] |

| Melting Point | 23 - 25 °C | [5] |

| Boiling Point | 124 °C at 33 mmHg | [5] |

| Density | 1.761 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.599 | [5] |

| Flash Point | 87 °C (closed cup) | [5] |

| Solubility | Readily soluble in organic solvents such as benzene, chloroform, and ethanol. Very low solubility in water. | [6] |

Table 2: Safety and Hazard Information

| Hazard Classification | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| Acute toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin irritation (Category 2) | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |

| Serious eye irritation (Category 2) | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity – single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |

Data sourced from aggregated GHS information.[3]

Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Store in a cool, dry, and well-ventilated place in a tightly closed container.[7]

Synthesis and Purification

A common and effective method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[8] For this compound, a plausible synthetic route starts from 3,4-dichloroaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction (General Procedure)

This protocol is a general representation of a Sandmeyer reaction and would need to be optimized for the specific synthesis of this compound.

-

Diazotization of 3,4-dichloroaniline:

-

Dissolve 3,4-dichloroaniline in an aqueous acidic solution (e.g., HBr/H₂O).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.[7]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Isolation:

-

The product can be isolated by steam distillation from the reaction mixture.[7]

-

Separate the organic layer from the distillate.

-

Wash the organic layer sequentially with a dilute acid, water, a dilute base (e.g., NaHCO₃ solution), and finally with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purification Protocol: Vacuum Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.[9]

-

Set up a fractional distillation apparatus suitable for vacuum distillation.

-

Place the crude product in the distillation flask with a few boiling chips.

-

Gradually reduce the pressure to the desired level (e.g., 33 mmHg).

-

Heat the distillation flask to the boiling point of this compound at that pressure (approx. 124 °C at 33 mmHg).[5]

-

Collect the fraction that distills at a constant temperature.

Reactivity and Applications in Synthesis

The differential reactivity of the carbon-halogen bonds in this compound makes it a valuable intermediate in organic synthesis. The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound.

Heck Reaction: This reaction forms a carbon-carbon bond between the aryl halide and an alkene.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This is a general protocol that would require optimization for specific substrates.

-

To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[11]

-

Add a suitable solvent system (e.g., a mixture of toluene and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[12]

Applications in Drug Development and Agrochemicals

Halogenated aromatic compounds are key building blocks in the synthesis of many pharmaceuticals and agrochemicals.[10][13] While a direct synthetic route to a commercial drug using this compound is not readily found in publicly available literature, a closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of dapagliflozin , a medication used to treat type 2 diabetes. This highlights the potential of such substituted bromodichlorobenzenes in the pharmaceutical industry. The compound is also used in the synthesis of dye intermediates and other organic chemicals.[13] There is also mention of its use in the synthesis of agricultural chemicals.[10]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbons directly bonded to the halogens (ipso-carbons) will have their chemical shifts significantly affected. The "heavy atom effect" of bromine can cause an upfield shift for the carbon it is attached to, which might be counterintuitive based on electronegativity alone.[14] Aromatic carbons typically appear in the range of 110-170 ppm.[15]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for:

-

C-H stretching (aromatic): Typically in the range of 3100-3000 cm⁻¹.

-

C=C stretching (aromatic): A series of peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions in the 800-600 cm⁻¹ region.

-

C-Br stretching: Absorptions in the 600-500 cm⁻¹ region.

-

Substitution pattern: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic absorptions are expected.[16]

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The most abundant peak in the molecular ion cluster is often not the one corresponding to the lightest isotopes.

Fragmentation Pattern: Common fragmentation pathways for halogenated benzenes include the loss of a halogen atom (Br or Cl) or the loss of HX (HBr or HCl). The fragmentation will lead to characteristic daughter ions that can help confirm the structure. The loss of a bromine atom is often a favorable fragmentation pathway.

References

- 1. This compound [stenutz.eu]

- 2. This compound | CAS 18282-59-2 [matrix-fine-chemicals.com]

- 3. This compound | C6H3BrCl2 | CID 29013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. This compound | 18282-59-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. sciencemadness.org [sciencemadness.org]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-bromo-3,4-dichlorobenzene, a halogenated aromatic hydrocarbon utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document outlines its physical characteristics, provides detailed experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

The following tables summarize the essential physical and chemical data for 1-bromo-3,4-dichlorobenzene, facilitating easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₃BrCl₂ |

| Molecular Weight | 225.9 g/mol [3] |

| Appearance | White to slightly yellowish liquid or solid after melting.[4] |

| Melting Point | 24-25 °C[3][5] |

| Boiling Point | 124 °C at 33 mmHg[3][5] 140-142 °C at 30 mmHg |

| Density | 1.761 g/mL at 25 °C[3][6] |

| Refractive Index (n20/D) | 1.599[3] |

| Flash Point | 189 °F (87.2 °C)[3][7][6] |

| Vapor Pressure | 0.0706 mmHg at 25 °C[3] |

| Water Solubility | Insoluble[3][4] |

| Organic Solvent Solubility | Soluble in most organic solvents, such as ethanol and ether.[8][9] |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 18282-59-2[3] |

| IUPAC Name | 1-Bromo-3,4-dichlorobenzene |

| Synonyms | 4-Bromo-1,2-dichlorobenzene, 3,4-Dichlorobromobenzene[3][8] |

| InChI Key | CFPZDVAZISWERM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)Cl)Cl |

Experimental Protocols

This section details the methodologies for determining the key physical properties of 1-bromo-3,4-dichlorobenzene.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity for a solid organic compound. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of solid 1-bromo-3,4-dichlorobenzene is finely ground using a mortar and pestle. The open end of a capillary tube is pushed into the powdered sample. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[6]

-

Measurement: The sample is heated rapidly at first to determine an approximate melting point.[6] A second, fresh sample is then heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[6]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is reported as the melting point.[6][10]

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] It is a key physical constant for liquid compounds.

Apparatus:

-

Distillation apparatus (round bottom flask, still head, condenser, receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips or magnetic stir bar

-

Clamps and stand

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. Approximately 5 mL of liquid 1-bromo-3,4-dichlorobenzene is placed in the round bottom flask along with boiling chips or a stir bar to ensure smooth boiling.[12][13]

-

Thermometer Placement: The thermometer is positioned in the still head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[12] This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating and Distillation: The flask is heated gently.[12] As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it cools and liquefies, dripping into the receiving flask.

-

Data Recording: The temperature is monitored throughout the distillation. The boiling point is the constant temperature recorded on the thermometer when the liquid is distilling at a steady rate (i.e., when vapor and liquid are in equilibrium).[12] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Density (Gravimetric Method)

Density is the mass of a substance per unit volume. For a liquid like 1-bromo-3,4-dichlorobenzene, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

Thermometer

Procedure:

-

Mass of Empty Container: A clean, dry graduated cylinder or pycnometer is weighed on an analytical balance, and its mass is recorded.[14][15]

-

Volume and Mass of Liquid: A specific volume of liquid 1-bromo-3,4-dichlorobenzene is carefully added to the container. The volume is recorded from the graduations on the cylinder or is the known volume of the pycnometer.[14][15]

-

Mass of Container and Liquid: The container with the liquid is weighed, and the combined mass is recorded.[14]

-

Temperature: The temperature of the liquid is measured and recorded, as density is temperature-dependent.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated using the formula: Density = Mass / Volume[16]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of a compound.

a) Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[17][18]

Procedure (Neat Sample):

-

Sample Preparation: Since 1-bromo-3,4-dichlorobenzene is a liquid at room temperature or has a low melting point, a "neat" spectrum can be obtained. A drop or two of the pure liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[5]

-

Data Acquisition: The salt plate "sandwich" is placed in the sample holder of the IR spectrometer. The instrument is then operated to scan the sample with infrared light.

-

Spectrum Analysis: The resulting spectrum, a plot of percent transmittance versus wavenumber (cm⁻¹), is analyzed. The presence of characteristic absorption bands for aromatic C-H and C=C bonds, as well as C-Br and C-Cl bonds, would be expected, confirming the compound's structure. The region from 4000-1300 cm⁻¹ is particularly useful for identifying functional groups.[17]

b) Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule and their connectivity.

Procedure:

-

Sample Preparation: A small amount of 1-bromo-3,4-dichlorobenzene (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned to the proton nucleus, and the spectrum is acquired.

-

Spectrum Analysis: The resulting spectrum is analyzed for key features:

-

Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons.

-

Integration: The area under each signal corresponds to the relative number of protons giving rise to that signal.

-

Spin-Spin Splitting (Multiplicity): The splitting pattern of a signal reveals the number of neighboring protons.

-

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 1-bromo-3,4-dichlorobenzene, ensuring the final product's identity and purity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 18282-59-2,1-Bromo-3,4-dichlorobenzene | lookchem [lookchem.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. longdom.org [longdom.org]

- 5. webassign.net [webassign.net]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Recrystallization [sites.pitt.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Purification [chem.rochester.edu]

- 13. chemconnections.org [chemconnections.org]

- 14. scribd.com [scribd.com]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 16. homesciencetools.com [homesciencetools.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. microbenotes.com [microbenotes.com]

4-Bromo-1,2-dichlorobenzene molecular weight and formula

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of 4-bromo-1,2-dichlorobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrCl₂.[1] It is also known by its synonyms, 1-Bromo-3,4-dichlorobenzene and 3,4-Dichlorobromobenzene.[1][2] The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₃BrCl₂[1][2] |

| Molecular Weight | 225.90 g/mol [3][4][5] |

| CAS Number | 18282-59-2[1][3] |

| Appearance | White liquid[5] |

| Density | 1.761 g/mL at 25 °C[3][5] |

| Melting Point | 24-25 °C[3][5] |

| Boiling Point | 124 °C at 33 mmHg[3] |

| Flash Point | 87 °C (closed cup)[3] |

| Refractive Index | n20/D 1.599 (lit.)[3] |

Synthesis and Reactivity

The synthesis of this compound, as a substituted benzene, generally involves electrophilic aromatic substitution reactions. A common strategy for preparing such compounds is the bromination of a corresponding dichlorobenzene. The regioselectivity of the bromination is directed by the existing chloro substituents on the benzene ring.

In the context of its applications, this compound is a useful intermediate in organic synthesis.[6] The bromine atom can be readily substituted or used in cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and dye intermediates.[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectroscopic information is available for this compound:

-

Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum of this compound, which is a key tool for determining its molecular weight and fragmentation pattern.[7]

-

Infrared (IR) Spectroscopy: An IR spectrum for this compound is also available from the NIST Chemistry WebBook, which can be used to identify the functional groups and the substitution pattern on the benzene ring.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly provided in the search results, NMR data (¹H NMR and ¹³C NMR) would be essential for the definitive structural elucidation of this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the IUPAC name "this compound" and its chemical structure.

Figure 1: Derivation of this compound structure from its IUPAC name.

References

- 1. 4-Bromochlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C6H3BrCl2 | CID 29013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 18282-59-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 18282-59-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. Benzene, 4-bromo-1,2-dichloro- [webbook.nist.gov]

- 8. Benzene, 4-bromo-1,2-dichloro- [webbook.nist.gov]

A Technical Guide to the Spectral Analysis of 4-Bromo-1,2-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-bromo-1,2-dichlorobenzene. Detailed experimental protocols and a summary of quantitative data are presented to support research and development activities involving this compound.

Core Spectral Data

The following sections present the key spectral data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound in a suitable solvent, such as deuterochloroform (CDCl₃), would be expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3 | ~7.5 | d | J(H3-H5) ≈ 2.5 |

| H-5 | ~7.2 | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 |

| H-6 | ~7.0 | d | J(H6-H5) ≈ 8.5 |

Note: Predicted values are based on typical chemical shifts for substituted benzenes and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum will display six distinct signals, one for each of the unique carbon atoms in the aromatic ring.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C-1 | ~133 |

| C-2 | ~131 |

| C-3 | ~134 |

| C-4 | ~122 |

| C-5 | ~132 |

| C-6 | ~130 |

Note: Predicted values are based on typical chemical shifts for substituted benzenes and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands.[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H aromatic stretching |

| 1570-1550 | Medium | C=C aromatic ring stretching |

| 1450-1430 | Strong | C=C aromatic ring stretching |

| ~1100 | Strong | C-H in-plane bending |

| 880-860 | Strong | C-H out-of-plane bending (isolated H) |

| 820-800 | Strong | C-H out-of-plane bending (adjacent H's) |

| ~1030 | Strong | C-Cl stretching |

| ~680 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[1]

| m/z | Relative Intensity (%) | Assignment |

| 224 | ~75 | [M]⁺ (with ⁷⁹Br and two ³⁵Cl) |

| 226 | 100 | [M+2]⁺ (with ⁸¹Br and two ³⁵Cl or ⁷⁹Br, one ³⁵Cl, one ³⁷Cl) |

| 228 | ~50 | [M+4]⁺ (with ⁸¹Br, one ³⁵Cl, one ³⁷Cl or ⁷⁹Br and two ³⁷Cl) |

| 230 | ~10 | [M+6]⁺ (with ⁸¹Br and two ³⁷Cl) |

| 145 | Moderate | [M - Br]⁺ |

| 110 | Moderate | [M - Br - Cl]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and data integrity.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the aromatic region (approximately 6-8 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum on a spectrometer with a carbon-observe probe.

-

Use proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the aromatic carbon region (approximately 110-140 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The final spectrum is presented in terms of absorbance or transmittance.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

GC-MS System Parameters:

-

Gas Chromatograph:

-

Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector: Set the injector temperature to 250°C in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C at a rate of 10-20°C/min.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: Set to 230°C.

-

Quadrupole Temperature: Set to 150°C.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-1,2-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-1,2-dichlorobenzene (CAS No. 18282-59-2), a chemical intermediate used in various industrial and scientific research applications.[1][2] Adherence to the protocols and recommendations outlined in this document is crucial for ensuring the safety of laboratory personnel and the protection of the environment.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological properties of a substance is the foundation of its safe handling.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for the proper design of experiments and for anticipating the behavior of the chemical under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrCl₂ | [3][4][5] |

| Molecular Weight | 225.90 g/mol | [3][5][6] |

| Appearance | White to colorless liquid or solid | [1][4] |

| Melting Point | 21.8 - 25 °C (71.2 - 77 °F) | [1][2][4] |

| Boiling Point | 236 - 239 °C (456.8 - 462.2 °F) at 1013 hPa | [1] |

| 124 °C (255.2 °F) at 33 mmHg | ||

| 140 - 142 °C (284 - 287.6 °F) at 30 mmHg | [2] | |

| Density | 1.761 g/mL at 25 °C | [4] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [3] |

| Solubility in Water | 22 mg/L at 20 °C | [1] |

| Vapor Pressure | 0.006 hPa at 20 °C | [1] |

| 0.013 hPa at 25 °C | [1] | |

| 0.25 hPa at 50 °C | [1] | |

| log Pow | 4.3 | [1] |

Toxicological Data

This compound is classified as a hazardous substance. The table below outlines its known toxicological profile.

| Hazard Class | GHS Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][6] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3][6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3][6] |

| Hazardous to the Aquatic Environment, Long-term | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | [1] |

Hazard Identification and GHS Classification

It is imperative for all personnel handling this chemical to be familiar with its hazard classifications and the associated precautionary measures.

Pictograms:

-

GHS07: Exclamation Mark[6]

-

GHS09: Environment

Hazard Statements:

-

H411: Toxic to aquatic life with long lasting effects.[1]

Experimental Protocols and Safe Handling

The following sections provide detailed protocols for the safe handling, storage, and disposal of this compound.

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for handling hazardous chemicals like this compound in a laboratory setting.

References

- 1. echemi.com [echemi.com]

- 2. kscl.co.in [kscl.co.in]

- 3. This compound 99 18282-59-2 [sigmaaldrich.com]

- 4. kscl.co.in [kscl.co.in]

- 5. Benzene, 4-bromo-1,2-dichloro- [webbook.nist.gov]

- 6. This compound | C6H3BrCl2 | CID 29013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

In-Depth Technical Guide: Hazard Classification and GHS Statements for 4-Bromo-1,2-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazard classification and Globally Harmonized System (GHS) of Classification and Labelling of Chemicals statements for 4-Bromo-1,2-dichlorobenzene (CAS No. 18282-59-2). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards associated with this compound.

GHS Hazard Classification Summary

This compound is a halogenated aromatic compound. Its hazard profile, as defined by the GHS, indicates potential for acute toxicity, skin and eye irritation, skin sensitization, specific target organ toxicity, and long-term aquatic hazards. However, it is important to note that the classification of this chemical is not uniform across all providers, suggesting that in some cases, classifications may be based on data from structurally similar compounds or computational predictions rather than direct experimental evidence on the substance itself.

The following table summarizes the GHS hazard classifications for this compound as reported by various sources.

| Hazard Class | GHS Category | Signal Word | Hazard Statement (H-code) | Pictogram |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation | |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | None | H411: Toxic to aquatic life with long lasting effects |

GHS Hazard and Precautionary Statements

The following tables detail the hazard (H) and precautionary (P) statements associated with this compound.

Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1] |

| H317 | May cause an allergic skin reaction.[1] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation.[2] |

| H411 | Toxic to aquatic life with long lasting effects.[1] |

Precautionary Statements

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P272 | Contaminated work clothing should not be allowed out of the workplace.[1] |

| P273 | Avoid release to the environment.[1] |

| P280 | Wear protective gloves/ eye protection/ face protection.[1] |

| Response | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| P321 | Specific treatment (see supplemental first aid instruction on this label). |

| P330 | Rinse mouth.[1] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[3] |

| P391 | Collect spillage.[1] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |

Experimental Protocols for Hazard Determination

Acute Oral Toxicity (OECD 401, 420, 423, or 425)

The "Harmful if swallowed" classification (Category 4) is based on the substance's LD50 (Lethal Dose, 50%) value. The relevant OECD guidelines for acute oral toxicity testing have evolved to use fewer animals.

-

Principle: A single dose of the substance is administered to a group of fasted animals (typically rats) by oral gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be fatal to 50% of the test animals. For GHS Category 4, the LD50 would be in the range of 300 to 2000 mg/kg body weight.

-

Methodology:

-

Animal Selection: Healthy, young adult laboratory rats are used.

-

Dosage: The test substance is administered in graduated doses to several groups of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

-

Skin Irritation (OECD 404)

The "Causes skin irritation" classification (Category 2) is determined by the potential of the substance to cause reversible inflammatory changes to the skin.

-

Principle: The test substance is applied to a small area of the shaved skin of a test animal (typically an albino rabbit) for a fixed period. The degree of skin irritation is then scored at specified intervals.

-

Methodology:

-

Animal Preparation: A small area of the animal's back is clipped free of fur.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin and covered with a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation and Scoring: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored on a scale of 0 to 4. A mean score of ≥ 2.3 and ≤ 4.0 for either erythema or edema would result in a Category 2 classification.

-

Eye Irritation (OECD 405)

The "Causes serious eye irritation" classification (Category 2A) is based on the substance's ability to produce reversible changes in the eye.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of a test animal (typically an albino rabbit). The eye is then observed for any ocular lesions.

-

Methodology:

-

Application: A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the test substance is instilled into the lower eyelid of one eye. The other eye serves as a control.

-

Observation and Scoring: The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Lesions are scored according to a standardized scale. Effects that are fully reversible within 21 days would lead to a Category 2A classification.

-

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The "May cause an allergic skin reaction" classification (Category 1) is determined by the potential of the substance to induce a skin sensitization response.

-

Principle: The Local Lymph Node Assay (LLNA) measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance as an indicator of sensitization.

-

Methodology:

-

Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

-

Proliferation Measurement: On day 5, the mice are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells.

-

Analysis: The draining auricular lymph nodes are excised, and the level of radioactivity is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated groups to a vehicle control group. An SI of 3 or greater is considered a positive response for sensitization.

-

Hazardous to the Aquatic Environment (OECD 203 - Fish Acute Toxicity Test)

The "Toxic to aquatic life with long lasting effects" classification (Category 2) is based on the acute toxicity of the substance to aquatic organisms and its potential for persistence in the environment.

-

Principle: Fish are exposed to the test substance in water for a 96-hour period to determine the concentration that is lethal to 50% of the fish (LC50).

-

Methodology:

-

Test Organism: A standard fish species, such as the Rainbow Trout or Zebrafish, is used.

-

Exposure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 is calculated. For a Chronic Category 2 classification, the acute LC50 would be between 1 and 10 mg/L, and the substance is not rapidly degradable.

-

GHS Classification Logic

The following diagram illustrates the general workflow for assigning GHS hazard classifications to a chemical substance based on available data.

Caption: GHS Hazard Classification Workflow.

References

Methodological & Application

Application Notes: 4-Bromo-1,2-dichlorobenzene as a Precursor for Pharmaceutical Intermediates

Introduction

4-Bromo-1,2-dichlorobenzene is a versatile organohalogen compound that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its utility stems from the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bonds.[1] This inherent selectivity allows for site-specific functionalization, making it an ideal precursor for complex, multi-substituted aromatic compounds used in the development of active pharmaceutical ingredients (APIs).[1] This document outlines key applications and detailed protocols for the transformation of this compound into valuable pharmaceutical intermediates.

Synthesis of 3,4-Dichlorophenylboronic Acid via Grignard Reaction

Application Note:

3,4-Dichlorophenylboronic acid is a vital building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4] The synthesis from this compound involves the formation of a Grignard reagent, followed by a reaction with a trialkyl borate and subsequent acidic hydrolysis. This intermediate is a precursor for various biologically active molecules, including inhibitors of Mycobacterium tuberculosis and anticancer agents.[3]

Experimental Protocol:

-

Grignard Reagent Formation: To a dry reaction vessel under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents) and anhydrous tetrahydrofuran (THF).[5]

-

Add a small portion of a solution of this compound (1 equivalent) in THF to initiate the reaction.[5]

-

Once the exothermic reaction begins, add the remaining this compound solution dropwise, maintaining the temperature below 50°C.[5]

-

After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -10°C.[5]

-

Slowly add trimethyl borate (1.2 equivalents) to the cooled solution, maintaining the low temperature.[5]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture again and slowly add aqueous hydrochloric acid (1N) to hydrolyze the borate ester.[5]

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude 3,4-dichlorophenylboronic acid, which can be further purified by recrystallization.[5]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | This compound, Magnesium, Trimethyl borate | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Temperature | Grignard formation: < 50°C; Borylation: -10°C | [5] |

| Purity | >95% after purification | [3] |

Synthetic Pathway:

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 18282-59-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 3,4-Dichlorophenylboronic acid = 95 151169-75-4 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. EP2119697A1 - Process for preparing substituted biphenylanilides - Google Patents [patents.google.com]

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-1,2-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[1][2] This document provides detailed application notes and protocols for the Suzuki coupling of 4-Bromo-1,2-dichlorobenzene, a versatile building block for the synthesis of complex biaryl structures. The resulting 3,4-dichlorobiphenyl derivatives are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[3]

Catalytic Cycle of the Suzuki Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

A general procedure for the Suzuki coupling of this compound with various arylboronic acids is provided below. This protocol can be adapted and optimized based on the specific reactivity of the coupling partners.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) to the flask.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3,4-dichlorobiphenyl derivative.

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various aryl halides with arylboronic acids, providing a reference for the expected outcomes with this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ (0.25) | Na₂CO₃ | DMA | 140 | 24 | >95 (conversion)[4] |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60[5] |

| 3 | 3,4-dibromo-2,5-dichlorothiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75 |

| 4 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.02-0.05) | - | - | - | - | High |

| 5 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(II) complex (0.5) | KOH | H₂O | 100 | 1 | 92[6] |

| 6 | 4-Bromoacetophenone | 4-Chlorophenylboronic acid | Pd(II) complex (0.5) | KOH | H₂O | 100 | 1 | 90[6] |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the phosphine ligand to a more electron-rich and bulky one (e.g., SPhos, XPhos), or using a stronger base such as Cs₂CO₃. The reaction temperature and time can also be optimized.

-

Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by ensuring a strictly anaerobic environment and using the appropriate stoichiometry of reactants.

-

Debromination: Reductive debromination of the starting material can occur. Using a less polar solvent or a different palladium source may mitigate this side reaction.

Safety Precautions

-

Palladium catalysts and some phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used with appropriate safety measures.

-

Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki coupling of this compound for the synthesis of a wide range of valuable 3,4-dichlorobiphenyl derivatives.

References

Application Notes and Protocols: 4-Bromo-1,2-dichlorobenzene in the Synthesis of N-arylated Sultams

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylated sultams are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a substituted aryl moiety, such as the 3,4-dichlorophenyl group derived from 4-bromo-1,2-dichlorobenzene, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting sultam derivatives. This document provides detailed application notes and experimental protocols for the synthesis of N-arylated sultams using this compound as a key reagent, focusing on two of the most prevalent and effective methods: Copper-Catalyzed N-Arylation (Ullmann Condensation) and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination).

The sulfonamide functional group is a crucial pharmacophore, and its cyclic analogues, sultams, have garnered considerable attention in medicinal chemistry.[3][4] The synthesis of N-arylated sultams is a key strategy in the development of novel therapeutic agents.[5]

Reaction Mechanisms and Workflows

The synthesis of N-(3,4-dichlorophenyl)sultams from this compound and a sultam can be achieved through two primary catalytic pathways.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst.[6] The reaction generally requires elevated temperatures. The proposed mechanism involves the coordination of the sultam to a Cu(I) species, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the N-arylated product.[7]

Caption: Workflow for Ullmann Condensation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a more recent and often more versatile method for C-N bond formation, utilizing a palladium catalyst with a suitable phosphine ligand.[8] This reaction generally proceeds under milder conditions compared to the Ullmann condensation. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the sultam, deprotonation by a base, and reductive elimination.[8]

References

- 1. Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Recent Advances in Catalytic Synthesis of Benzosultams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. ijmcr.com [ijmcr.com]

Application Notes and Protocols: Directed ortho-Metalation of Dichlorobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the directed ortho-metalation (DoM) of dichlorobenzene derivatives. This powerful technique allows for the regioselective functionalization of the aromatic ring, paving the way for the synthesis of complex, polysubstituted aromatic compounds that are valuable intermediates in drug discovery and development.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool in organic synthesis for the regioselective functionalization of aromatic compounds.[1][2] The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[1][3] The DMG, which contains a heteroatom, coordinates to the lithium cation, thereby increasing the acidity of the ortho-protons and directing the deprotonation to that specific site.[2][3] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.[1][4]

Chlorine atoms can act as moderate directing groups in DoM, facilitating the selective functionalization of dichlorobenzenes. However, the presence of two chlorine atoms on the benzene ring presents unique challenges and opportunities in terms of regioselectivity. The choice of the organolithium base, solvent, and reaction conditions is crucial for achieving the desired outcome.[3][5]

Regioselectivity in the DoM of Dichlorobenzene Isomers

The position of the two chlorine atoms on the benzene ring significantly influences the regioselectivity of the directed ortho-metalation.

-

1,2-Dichlorobenzene: Metalation is expected to occur at the C3 position, which is ortho to one of the chlorine atoms and avoids the steric hindrance between the two chlorines.

-

1,3-Dichlorobenzene: The most acidic proton is at the C2 position, between the two chlorine atoms, making it the primary site of metalation.[3] This is due to the additive electron-withdrawing inductive effect of the two chlorine atoms.

-

1,4-Dichlorobenzene: All four protons are equivalent, so metalation can occur at any of the positions ortho to a chlorine atom.

For dichlorobenzenes bearing an additional, stronger directing group, such as an amide, the site of metalation will be primarily determined by the more powerful DMG.[3]

Experimental Protocols

The following are generalized protocols for the directed ortho-metalation of dichlorobenzene derivatives. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Procedure for Directed ortho-Metalation

A solution of the dichlorobenzene derivative in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C). To this solution, an organolithium base (e.g., n-BuLi, s-BuLi, or LDA) is added dropwise. The reaction mixture is stirred at low temperature for a specified time to allow for the formation of the aryllithium intermediate. The electrophile is then added, and the reaction is allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted, dried, and purified.

dot

Caption: General experimental workflow for Directed ortho-Metalation.

Protocol: DoM of 1,3-Dichlorobenzamide and Trapping with an Aldehyde

This protocol is adapted from studies on the metalation of 3,5-dichlorobenzamides.

Materials:

-

N,N-Diethyl-3,5-dichlorobenzamide

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous diethyl ether

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride

-

Standard workup and purification reagents

Procedure:

-

To a solution of N,N-diethyl-3,5-dichlorobenzamide (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether at -78 °C under argon, add s-BuLi (1.2 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of the aromatic aldehyde (1.2 eq) in anhydrous diethyl ether dropwise.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative examples of directed ortho-metalation of dichlorobenzene derivatives with various electrophiles. Please note that yields are highly substrate and reaction condition dependent.

| Dichlorobenzene Derivative | Base/Additive | Electrophile | Product | Yield (%) |

| N,N-Diethyl-3,5-dichlorobenzamide | s-BuLi/TMEDA | Benzaldehyde | 2,4-Dichloro-6-(hydroxy(phenyl)methyl)-N,N-diethylbenzamide | Moderate to Good |

| N-sec-Butyl-3,5-dichlorobenzamide | s-BuLi/TMEDA | Benzaldehyde | 3-(sec-Butyl)-5,7-dichloro-3-hydroxy-2-phenylisoindolin-1-one | Not Reported |

| 1,3-Dichlorobenzene | n-BuLi/TMEDA | CO₂ | 2,4-Dichlorobenzoic acid | ~70-80% |

| 1,2-Dichlorobenzene | LDA | (CH₃)₂NCHO (DMF) | 2,3-Dichlorobenzaldehyde | ~60-70% |

| 1,4-Dichlorobenzene | n-BuLi/KOt-Bu | (CH₃)₃SiCl | 1,4-Dichloro-2-(trimethylsilyl)benzene | ~85-95% |

Applications in Drug Development

The functionalized dichlorobenzene derivatives synthesized via DoM are valuable building blocks for active pharmaceutical ingredients (APIs). The introduction of specific functional groups at defined positions on the dichlorobenzene scaffold allows for the fine-tuning of a molecule's pharmacological properties.

A notable example is the use of 2,3-dichlorophenyl derivatives in the synthesis of the antiepileptic drug Lamotrigine . The 2,3-dichlorobenzoyl cyanide intermediate is a key precursor to Lamotrigine. While the industrial synthesis may not exclusively use DoM, the regioselective introduction of a cyano group ortho to a chlorine atom on a dichlorobenzene ring is a transformation well-suited for DoM methodologies.

dot

Caption: Conceptual pathway to a Lamotrigine precursor via DoM.

Conclusion

Directed ortho-metalation of dichlorobenzene derivatives provides a powerful and regioselective method for the synthesis of polysubstituted aromatic compounds. Careful selection of the directing group, base, and reaction conditions allows for precise control over the functionalization of the dichlorobenzene ring. The resulting products are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. These application notes provide a foundation for researchers to explore and utilize this versatile synthetic strategy in their own work.

References

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. Directed Ortho Metalation [organic-chemistry.org]

- 5. uwindsor.ca [uwindsor.ca]

Applications of 4-Bromo-1,2-dichlorobenzene and its Analogs in Agrochemical Synthesis: A Focus on the Insecticide Profenofos

Introduction

4-Bromo-1,2-dichlorobenzene is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of various high-value products, including those in the agrochemical sector.[1] Its utility in this field is primarily attributed to the differential reactivity of its carbon-halogen bonds, which allows for selective functionalization. Specifically, the carbon-bromine bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions compared to the more stable carbon-chlorine bonds.[1] This chemical behavior enables its use as a building block for complex molecules, including pesticides. While direct, large-scale applications of this compound in commercial agrochemical synthesis are not extensively documented in publicly available literature, its structural isomer and related compounds are pivotal in the production of key active ingredients.

This document will focus on the synthesis of the organophosphate insecticide, Profenofos, as a prime example of an agrochemical that utilizes a closely related 4-bromo-2-chlorophenyl moiety. We will detail the synthesis of the key intermediate, 4-bromo-2-chlorophenol, and its subsequent conversion to Profenofos, providing detailed experimental protocols and insights into its mode of action.

Profenofos: A Broad-Spectrum Insecticide

Profenofos, with the chemical name O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a non-systemic insecticide and acaricide with contact and stomach action.[2][3] It is effective against a wide range of chewing and sucking pests, including aphids, cotton bollworms, and mites, and is used on crops such as cotton, maize, potato, soybean, and vegetables.[1][2]

Physicochemical Properties of Profenofos

| Property | Value |

| Chemical Formula | C₁₁H₁₅BrClO₃PS |

| Molar Mass | 373.63 g/mol |

| Appearance | Pale yellow to amber liquid |